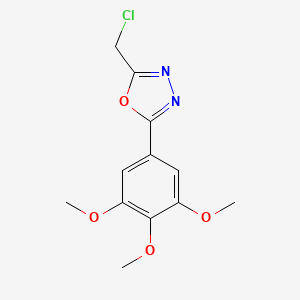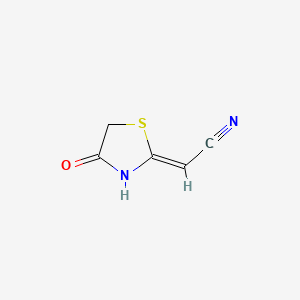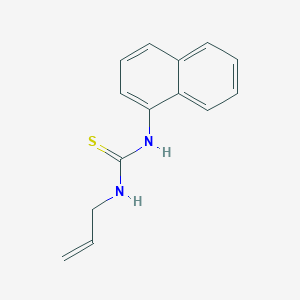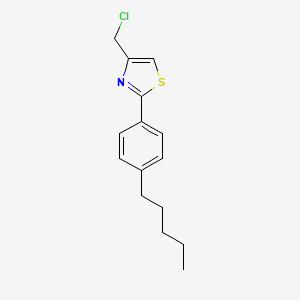
4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole
Overview
Description
4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole, also known as CPPT, is a chemical compound that has gained significant attention in the field of scientific research. It is a thiazole derivative that has been synthesized using various methods and has been found to have a wide range of potential applications in different fields.
Scientific Research Applications
4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole has been found to have a range of potential applications in scientific research. It has been used as a building block for the synthesis of various compounds, including fluorescent dyes and liquid crystals. In addition, this compound has been investigated for its potential as an antimicrobial agent, with promising results against both gram-positive and gram-negative bacteria. It has also been studied for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole is not fully understood, but it is believed to act by disrupting the cell membrane of bacteria and cancer cells. It has been shown to inhibit the growth of bacteria by disrupting the membrane potential and causing leakage of intracellular contents. In cancer cells, this compound has been found to induce apoptosis by activating caspase-3 and -9 and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in different systems. In bacterial cells, it has been shown to disrupt the cell membrane and inhibit growth. In mammalian cells, this compound has been found to induce apoptosis and inhibit cell proliferation. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability under normal lab conditions. It has also been found to have low toxicity in mammalian cells, making it a promising compound for further investigation. However, this compound has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Future Directions
There are several future directions for research on 4-(Chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole. One area of interest is its potential as an antimicrobial agent. Further studies are needed to determine its efficacy against different types of bacteria and to investigate its mechanism of action in more detail. This compound also shows promise as a potential cancer therapy, and future studies could focus on its effectiveness against different types of cancer cells and its potential for use in combination with other therapies. Additionally, this compound could be further investigated for its potential as an anti-inflammatory agent and for its use in other fields, such as materials science and electronics.
properties
IUPAC Name |
4-(chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNS/c1-2-3-4-5-12-6-8-13(9-7-12)15-17-14(10-16)11-18-15/h6-9,11H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYMMYUMRHKSNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378883 | |
| Record name | 4-(chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215778-81-7 | |
| Record name | 4-(chloromethyl)-2-(4-pentylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






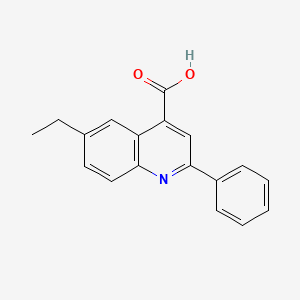
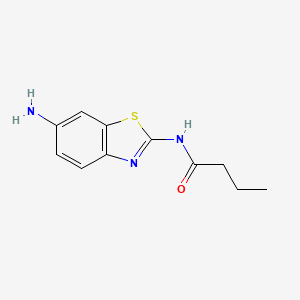
![3-Ethyl-5-[(5-iodofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1621194.png)
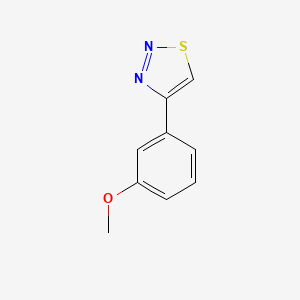

![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1621199.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1621202.png)
